molecular formula C15H20O4 B1310608 8-(2-Methoxyphenyl)-8-oxooctanoic acid CAS No. 898766-01-3

8-(2-Methoxyphenyl)-8-oxooctanoic acid

Cat. No. B1310608
M. Wt: 264.32 g/mol
InChI Key: VKHGFDFQZSHDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 8-methoxyquinolones, involves the preparation of 1-cyclopropyl-6-fluoro-8-alkoxyquinoline-3-carboxylic acids. These compounds are synthesized and evaluated for their antibacterial activity. The synthesis process typically starts with commercially available chemicals of analytical reagent (AR) grade, which are used without further purification. The final crystalline products are obtained through evaporation of a solvent like ethanol at room temperature, followed by filtration, washing, and recrystallization to yield single crystals suitable for X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of a related compound, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, has been determined using X-ray crystallography. The compound crystallizes in a monoclinic system with specific lattice parameters. The placement of hydrogen atoms in the structure is geometrically determined and refined using a riding model. This level of detail in molecular structure analysis is crucial for understanding the interactions and reactivity of the compound .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions of 8-(2-Methoxyphenyl)-8-oxooctanoic acid, they do provide information on the antibacterial activity of similar compounds. The 8-methoxyquinolones exhibit significant antibacterial activity against a range of bacteria, including Gram-positive, Gram-negative, and anaerobic bacteria. This suggests that the methoxy group at the C8 position plays a role in the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-methoxyquinolones are influenced by the presence of the methoxy group and the quinolone structure. These compounds have been compared to other quinolones with classic substitutions at the C8 position, and it was found that the 8-methoxy derivatives have a reduced potential for side effects such as phototoxicity and cytotoxicity. The 8-ethoxy derivatives, while less active, have an even better safety profile. These findings suggest that the substitution pattern on the quinolone nucleus can significantly affect the compound's properties and biological activity [1

Scientific Research Applications

Molecular Design and Synthesis

A study by Zefirov et al. (2015) described the molecular design and attempted synthesis of a conjugate of 2-methoxyestradiol with adamantane, highlighting a three-step synthesis process that offers insights into the structural analogs and synthesis strategies of related compounds (Zefirov et al., 2015).

Corrosion Inhibition

Bouklah et al. (2006) investigated the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid, revealing its high efficiency and providing insights into the adsorption behavior and inhibition mechanisms of related oxadiazole molecules (Bouklah et al., 2006).

Antioxidant and Antimicrobial Potential

Research on various ferulic acid dimers, including compounds with structural similarities to "8-(2-Methoxyphenyl)-8-oxooctanoic acid," showed their effectiveness as antioxidants and potential antimicrobials, underscoring the importance of accessing these diferulates for validating their presence in plants and their biological activities (He et al., 2020).

Novel Synthetic Pathways

Mollica et al. (2012) described a novel synthetic pathway for preparing asymmetrically protected diaminosuberic acid, utilizing (acyloxy)alkoxy promoiety as a protecting group. This research provides valuable methodology for the synthesis of complex organic compounds with potential applications in medicinal chemistry (Mollica et al., 2012).

Radiotracer Development

Lee et al. (2004) synthesized 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid as a novel radiotracer for evaluating medium chain fatty acid metabolism in the liver, demonstrating its potential in medical imaging and diagnostics (Lee et al., 2004).

Electrochemical Biosensing

Jia et al. (2015) developed a biosensor for the detection of 8-hydroxy-2'-deoxyguanosine, an oxidative DNA damage biomarker, utilizing the electrochemical properties of graphene and single-stranded DNA. This research highlights the application of "8-(2-Methoxyphenyl)-8-oxooctanoic acid" analogs in biosensing and diagnostic tools (Jia et al., 2015).

Future Directions

The study of this compound could potentially contribute to our understanding of methoxyphenyl compounds and their properties. Future research could involve studying its synthesis, properties, and potential applications .

properties

IUPAC Name

8-(2-methoxyphenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-19-14-10-7-6-8-12(14)13(16)9-4-2-3-5-11-15(17)18/h6-8,10H,2-5,9,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHGFDFQZSHDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455148
Record name 8-(2-METHOXYPHENYL)-8-OXOOCTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Methoxyphenyl)-8-oxooctanoic acid

CAS RN

898766-01-3
Record name 2-Methoxy-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(2-METHOXYPHENYL)-8-OXOOCTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.